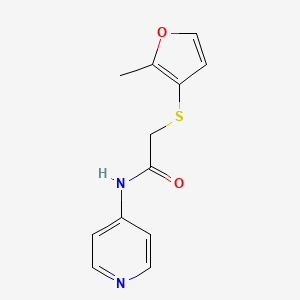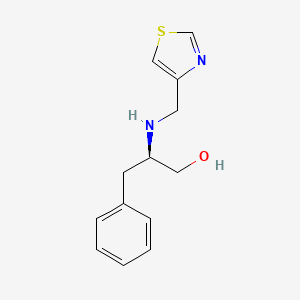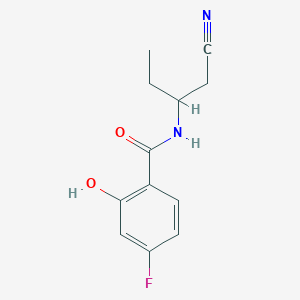![molecular formula C13H15N3 B7633026 6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "6-MMP" and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-MMP is not fully understood. However, it has been reported to act as a potent inhibitor of protein kinase C (PKC) and to modulate the activity of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. PKC is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of PKC activity by 6-MMP may have implications in cancer and neurological disorders.
Biochemical and Physiological Effects:
6-MMP has been reported to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 6-MMP has been reported to modulate synaptic plasticity and to have potential as a treatment for neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-MMP in lab experiments include its potency and selectivity as a PKC inhibitor, its potential as a lead compound for drug discovery, and its diverse scientific research applications. The limitations of using 6-MMP in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For research on 6-MMP include the development of new synthesis methods, the identification of new targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 6-MMP has been reported using different methods, including the reaction of 6-chloro-2-aminomethylpyridine with 5-methyl-3-pyridinemethanol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-chloro-6-methylpyridine with 5-methyl-3-pyridinemethanol in the presence of a base and a palladium catalyst. The yield of the synthesis method varies depending on the reaction conditions used.
Applications De Recherche Scientifique
6-MMP has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been reported to have potential as a drug candidate for the treatment of cancer and neurological disorders. In drug discovery, 6-MMP has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-6-12(8-14-7-10)9-15-13-5-3-4-11(2)16-13/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPXDVRGIWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CN=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)


![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)

